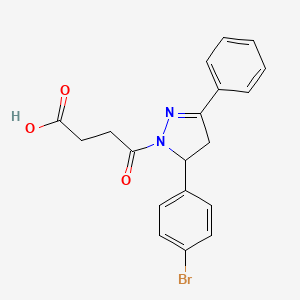
4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like the one you mentioned often belong to a class of organic compounds known as pyrazolines . Pyrazolines are nitrogen-based hetero-aromatic compounds that have been used as scaffolds for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of such compounds typically includes a pyrazoline core, which is a five-membered ring with two nitrogen atoms . Additionally, the presence of the phenyl groups and the bromine atom likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Pyrazoline derivatives have been reported to exhibit a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially affect its solubility .科学的研究の応用
NMDA Receptor Antagonists : A study by (Acker et al., 2011) identified a new class of N-methyl-d-aspartate (NMDA) receptor antagonists, including a compound similar to 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. This compound showed selective inhibition of certain NMDA receptor subunits and may provide insights into developing new neurological disorder treatments.
Antimicrobial Activity : Research on pyrazolocarboxylic acid derivatives, including compounds structurally related to this compound, showed high antimicrobial activity against E. coli and St. aureus strains (Pimenova & Voronina, 2001). This suggests potential applications in developing new antimicrobial agents.
Glycolic Acid Oxidase Inhibitors : A study by (Williams et al., 1983) found that certain 4-substituted 2,4-dioxobutanoic acids, similar in structure to the compound , are potent inhibitors of glycolic acid oxidase. This enzyme plays a role in various metabolic pathways, indicating potential applications in metabolic research and therapy.
Synthesis and Characterization of Pyrazole Derivatives : Research focused on synthesizing and characterizing pyrazole derivatives, closely related to the compound , provided insights into their structural and chemical properties. These studies contribute to understanding such compounds' potential applications in various fields, including materials science and drug design (Naveen et al., 2021).
Biomedical Applications : A study on a compound structurally similar to this compound explored its potential in various biomedical applications, especially in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).
Synthesis of Fused and Spiro Heterocyclic Systems : The compound was used in synthesizing new fused and spiro heterocyclic systems, indicating its utility in creating complex chemical structures with potential applications in pharmaceuticals and material science (Abdel-rahman et al., 2004).
作用機序
Target of Action
Similar compounds have been shown to interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that such compounds can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt that pathway and affect downstream processes
Pharmacokinetics
The lipophilic character of similar compounds has been linked to their antimicrobial effect
Result of Action
Similar compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy may be influenced by factors such as the concentration of the compound and the presence of other competing molecules .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c20-15-8-6-14(7-9-15)17-12-16(13-4-2-1-3-5-13)21-22(17)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAVOFJCIPEOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

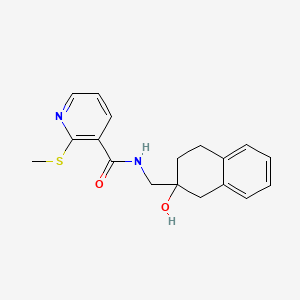


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)
![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)
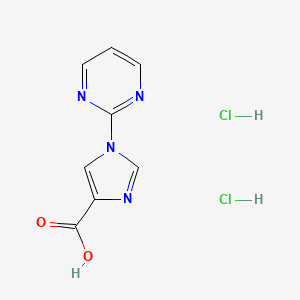

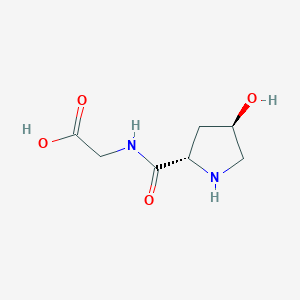
![6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2879734.png)
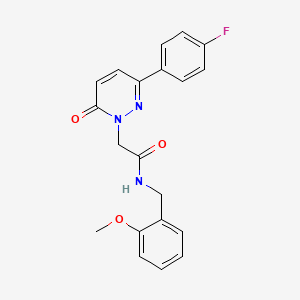
![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)